4-Chloro-3-(cyclopentyloxy)aniline
Overview
Description
4-Chloro-3-(cyclopentyloxy)aniline is a chemical compound with the molecular formula C11H14ClNO. It is a derivative of aniline, which is an organic compound with an amine (-NH2) group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an amine (-NH2) group, a chlorine atom, and a cyclopentyloxy group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-3-(cyclopentyloxy)aniline is a chemical compound with potential applications in various fields due to its unique structure. Although the direct research on this compound is limited, studies on similar chloroaniline derivatives provide insights into their synthesis, properties, and applications. For instance, the synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline demonstrates a practical process involving condensation and reduction steps, yielding a high overall process efficiency, which could be applicable to the synthesis of related compounds like this compound (Zhang Qingwen, 2011).
Environmental and Analytical Chemistry
Chloro derivatives of aniline, including compounds similar to this compound, are used in the production of dyes, pharmaceuticals, and agricultural agents. Their environmental impact, due to toxicity and low biodegradability, necessitates the development of efficient adsorbents like halloysite for their removal from wastewater. The determination of adsorption equations for these compounds on halloysite adsorbents using inverse liquid chromatography highlights the importance of understanding and mitigating the environmental risks associated with chloroaniline derivatives (P. Słomkiewicz et al., 2017).
Organic Synthesis and Medicinal Chemistry
The structural functionality of chloroaniline derivatives, akin to this compound, allows for their utilization in the synthesis of complex organic molecules. For example, 4-Chloro-3-(trifluoroacetyl)coumarin serves as a novel building block for synthesizing 7-(trifluoromethyl)-6H-chromeno[4,3-b]quinolin-6-ones, demonstrating the versatility of chloroaniline compounds in organic synthesis (V. Iaroshenko et al., 2011). Similarly, the synthesis of polyurethane cationomers with anil groups involving intramolecular proton transfer in salicylideneanil structures showcases the potential of chloroaniline derivatives in developing materials with fluorescent properties (E. Buruianǎ et al., 2005).
Properties
IUPAC Name |
4-chloro-3-cyclopentyloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-6-5-8(13)7-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZYVQOVSNKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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